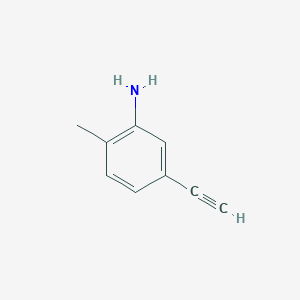
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its unique structural and chemical properties. Its synthesis, molecular structure, and properties have been extensively studied to explore its potential in various scientific fields.
Synthesis Analysis
The synthesis of related fluorinated pyrrole derivatives, such as 3-fluoropyrroles, involves electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization by dehydrofluorination. This methodology offers an efficient route to various new 3-fluorinated pyrroles, demonstrating the potential for synthesizing 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde through similar fluorination strategies (Surmont et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated, showing optimized structures at HF and DFT levels of calculations. Such studies indicate that the fluorophenyl group and carbonyl functionalities play crucial roles in the molecule's stability and reactivity, which can be extrapolated to understand the structure of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (Mary et al., 2015).
Chemical Reactions and Properties
Research on similar structures has highlighted the role of the fluorine atom and carbonyl group in enabling various chemical reactions. For instance, the electrophilic and nucleophilic sites identified through molecular electrostatic potential maps suggest areas of the molecule that are susceptible to chemical transformations, which is valuable for understanding the reactivity of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (Mary et al., 2015).
Physical Properties Analysis
While direct studies on 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde are limited, investigations into related fluorinated pyrroles provide insights into their physical properties. For instance, the synthesis and properties of various fluoropyrroles have been explored, offering a foundation to infer the physical characteristics, such as solubility, boiling points, and melting points, of the compound (Surmont et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be deduced from related research on fluorophenyl compounds. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide valuable information on chemical stability, reactivity, and potential interaction sites, which are crucial for understanding the behavior of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde in various chemical environments (Mary et al., 2015).
Applications De Recherche Scientifique
1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Application Summary : This compound was synthesized and studied for its potential anti-breast cancer properties .
- Methods of Application : The synthesis involved a two-step reaction. First, pyrazoline was synthesized via a one-pot three-component reaction under microwave irradiation. Then, pyrazole was synthesized via oxidative aromatization of pyrazoline under conventional heating .
- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
2. 1-(4-Fluorophenyl)piperazine
- Application Summary : This compound was used in the synthesis of N,N-disubstituted piperazine. It is a major metabolite of niaparazine, a sedative, hypnotic drug .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the application were not specified in the source .
3. (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Application Summary : This compound is a fluorinated chalcone that was synthesized, crystal grown, and extensively characterized .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the application were not specified in the source .
4. (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Application Summary : This compound is a fluorinated chalcone that was synthesized, crystal grown, and extensively characterized . It is considered a promising nonlinear optical material .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the application were not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANDWLVCIKGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390305 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
169036-71-9 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

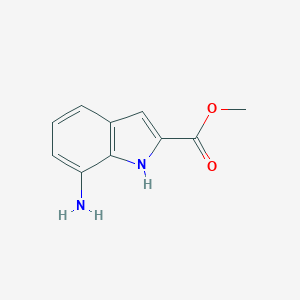


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

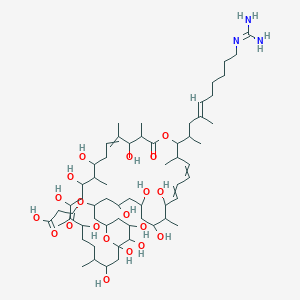
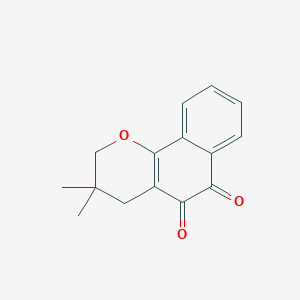
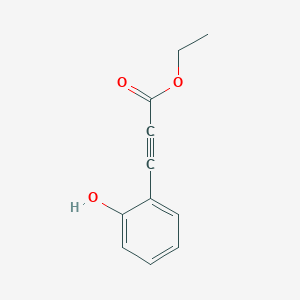
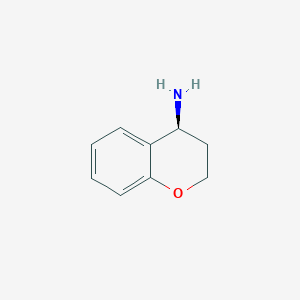
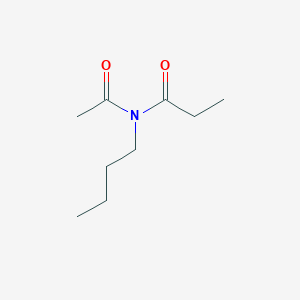
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
